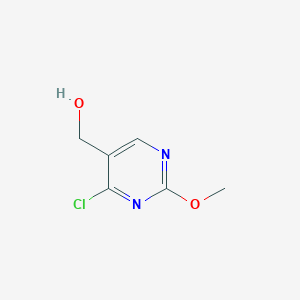
(4-Chloro-2-methoxypyrimidin-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-2-methoxypyrimidin-5-yl)methanol is an organic compound with the molecular formula C6H7ClN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a chloro group at the 4-position and a methoxy group at the 2-position on the pyrimidine ring, along with a hydroxymethyl group at the 5-position, makes this compound unique.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methoxypyrimidin-5-yl)methanol typically involves the chlorination of 2-methoxypyrimidine followed by the introduction of a hydroxymethyl group at the 5-position. One common method involves the reaction of 2-methoxypyrimidine with thionyl chloride to introduce the chloro group. This is followed by a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The product is then purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-methoxypyrimidin-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols can be used under basic or neutral conditions.
Major Products
Oxidation: (4-Chloro-2-methoxypyrimidin-5-yl)formaldehyde or (4-Chloro-2-methoxypyrimidin-5-yl)carboxylic acid.
Reduction: 2-Methoxypyrimidin-5-yl)methanol.
Substitution: (4-Amino-2-methoxypyrimidin-5-yl)methanol or (4-Mercapto-2-methoxypyrimidin-5-yl)methanol.
Scientific Research Applications
(4-Chloro-2-methoxypyrimidin-5-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-2-methoxypyrimidin-5-yl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets. The hydroxymethyl group can participate in hydrogen bonding, further affecting its interactions.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol: Similar structure but with a methylthio group instead of a methoxy group.
(2-Chloro-4-pyridinyl)methanol: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
(4-Chloro-2-methoxypyrimidin-5-yl)methanol is unique due to the specific combination of functional groups on the pyrimidine ring. The presence of both a chloro and a methoxy group, along with a hydroxymethyl group, provides distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C6H7ClN2O2 |
|---|---|
Molecular Weight |
174.58 g/mol |
IUPAC Name |
(4-chloro-2-methoxypyrimidin-5-yl)methanol |
InChI |
InChI=1S/C6H7ClN2O2/c1-11-6-8-2-4(3-10)5(7)9-6/h2,10H,3H2,1H3 |
InChI Key |
AQMDSPBRNUOXGN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C(=N1)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


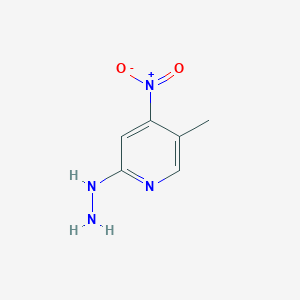
![7-Bromo-2-chloro-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13674572.png)
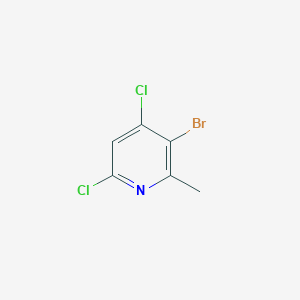
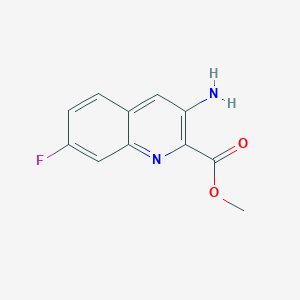
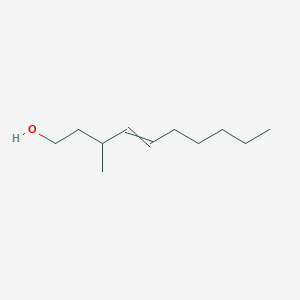
![N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride](/img/structure/B13674612.png)
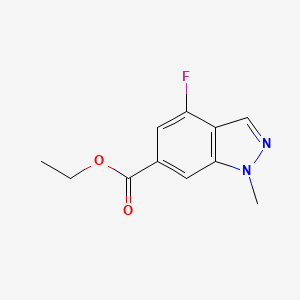
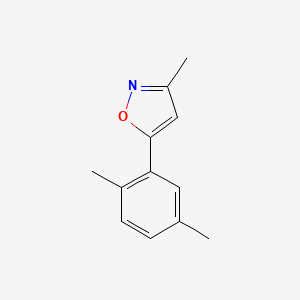
![(R)-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde](/img/structure/B13674637.png)
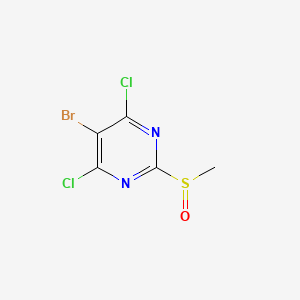
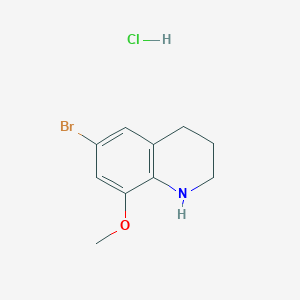
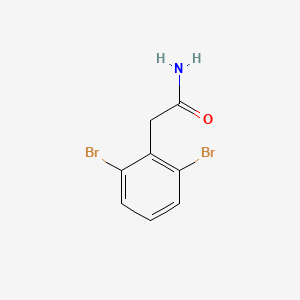
![8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674672.png)
![7-Chloro-3-phenylbenzo[c]isoxazole](/img/structure/B13674676.png)
